
6-Chloro-2-methyl-3-nitropyridine
Overview
Description
6-Chloro-2-methyl-3-nitropyridine (CAS 22280-60-0) is a heterocyclic aromatic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol. It exists as a light yellow crystalline solid under standard conditions, with a melting point of 54–58°C and a boiling point of 200°C (or 281.7±35.0°C at 1 atm, depending on purity and measurement conditions) . Its density is approximately 1.561 g/cm³, and it exhibits moderate stability when stored in dark, dry, and cool environments .
The compound is primarily utilized as a key intermediate in pharmaceutical chemistry, particularly in synthesizing fluorinated pyridine aldoxime derivatives for treating organophosphate nerve agent poisoning . Its nitro group can be selectively reduced to an amine under acidic conditions (e.g., using iron powder and acetic acid), enabling further functionalization . Safety data highlight its acute toxicity, skin/eye irritation, and respiratory hazards, necessitating strict handling protocols .
Preparation Methods
The most widely cited method involves the transformation of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine into the target compound via phosphorous-based chlorination .
Reaction Conditions and Reagents
The synthesis proceeds as follows:
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Phosphorous oxychloride (POCl₃) and phosphorous pentachloride (PCl₅) are combined with the dihydropyridine precursor.
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The mixture is heated to 110°C for 4–6 hours under reflux.
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Additional PCl₅ and POCl₃ are introduced incrementally to drive the reaction to completion.
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The crude product is quenched in ice water , filtered, and washed to yield a brown solid with 94% purity .
Table 1: Key Reaction Parameters
Parameter | Value/Range | Impact on Yield/Purity |
---|---|---|
Temperature | 110°C | Higher temperatures reduce side products |
Molar Ratio (POCl₃:PCl₅) | 3:1 | Excess POCl₃ ensures complete chlorination |
Reaction Time | 4–6 hours | Prolonged duration improves conversion rates |
Quenching Medium | Ice water (0–5°C) | Prevents thermal degradation of product |
Mechanistic Insights and Intermediate Analysis
The reaction mechanism involves three critical stages:
Chlorination of the Pyridine Ring
POCl₃ acts as both a solvent and chlorinating agent, facilitating the replacement of the hydroxyl group at the 6-position with chlorine. Concurrently, PCl₅ enhances electrophilic substitution by generating reactive Cl⁺ species .
Nitro Group Stabilization
The nitro group at the 3-position directs electrophilic attack to the 6-position via resonance and inductive effects. This regioselectivity is crucial for avoiding isomer formation .
Byproduct Formation and Mitigation
Common byproducts include 6-chloro-2-methylpyridine (incomplete nitration) and 3,6-dichloro-2-methylpyridine (over-chlorination). These are minimized by maintaining strict stoichiometric control and incremental reagent addition .
Optimization Strategies for Industrial Applications
Continuous Flow Reactor Systems
Adopting continuous flow technology improves heat dissipation and reagent mixing, reducing the risk of exothermic runaway reactions. Pilot studies report a 12% increase in yield compared to batch processes .
Solvent-Free Modifications
Recent advancements explore solvent-free conditions using molten PCl₅ as both a reagent and reaction medium. This approach reduces waste generation and lowers production costs by 18% .
Catalytic Enhancements
Introducing Lewis acid catalysts (e.g., FeCl₃) accelerates chlorination kinetics, cutting reaction times to 2–3 hours without compromising purity .
Comparative Analysis of Methodologies
Table 2: Evaluation of Synthesis Routes
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Dihydropyridine Route | 94 | 94 | High | Moderate |
Direct Chlorination | 82 | 88 | Limited | High |
The dihydropyridine route remains superior for large-scale production due to its reproducibility and high purity. However, direct chlorination methods offer cost advantages for small-batch synthesis .
Industrial Production Considerations
Waste Management
Phosphorous-containing byproducts require neutralization with aqueous sodium bicarbonate before disposal. Closed-loop systems recover unreacted POCl₃, reducing environmental impact .
Quality Control Protocols
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HPLC analysis ensures nitro group positioning and chlorine content compliance.
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X-ray crystallography validates molecular structure for pharmaceutical-grade material .
Regulatory Compliance
Manufacturers must adhere to REACH and FDA guidelines for handling nitroaromatic compounds, including workplace exposure limits of 0.1 ppm .
Chemical Reactions Analysis
6-Chloro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common reagents used in these reactions include phosphorous oxychloride, phosphorous pentachloride, and reducing agents like hydrogen gas in the presence of a catalyst .
Scientific Research Applications
Scientific Research Applications
- Synthesis of Pyridine Derivatives :
- Pharmaceutical Development :
- Agrochemical Synthesis :
- Catalytic Reactions :
Case Studies
In another research effort, this compound was reacted with various amines to develop new anti-inflammatory compounds. The resulting derivatives exhibited promising biological activity in vitro, indicating potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Structural Analogues with Methoxy Substitution
6-Chloro-2-methoxy-3-nitropyridine (CAS 40851-91-0)
- Molecular Formula : C₆H₅ClN₂O₃
- Molecular Weight : 188.57 g/mol
- Key Differences: The methoxy group (-OCH₃) replaces the methyl group at position 2, increasing steric bulk and electron-donating effects. Synthesis: Produced via nucleophilic substitution of 6-chloro-2-methyl-3-nitropyridine with sodium methanolate in methanol . Applications: Used in organic electronics, such as functionalized polythiophenes, due to enhanced solubility and electronic properties .
2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8)
- Molecular Weight : 188.57 g/mol
- Key Differences :
Halogen-Substituted Derivatives
2-Chloro-6-fluoro-3-nitropyridine (CAS 333998-12-2)
- Molecular Formula : C₅H₂ClFN₂O₂
- Molecular Weight : 176.53 g/mol
- Key Differences: Fluorine substitution at position 6 introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. Potential use in agrochemicals or fluorinated pharmaceuticals due to improved metabolic stability .
Positional Isomers and Boronic Acid Derivatives
3-Bromo-2-chloro-6-methyl-5-nitropyridine
- Key Differences :
6-Chloro-2-methyl-3-pyridineboronic acid
- Key Differences :
Data Table: Comparative Properties of Selected Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
---|---|---|---|---|---|
This compound | 22280-60-0 | C₆H₅ClN₂O₂ | 172.57 | 54–58 | Pharmaceutical intermediates |
6-Chloro-2-methoxy-3-nitropyridine | 40851-91-0 | C₆H₅ClN₂O₃ | 188.57 | N/A | Organic semiconductors |
2-Chloro-6-fluoro-3-nitropyridine | 333998-12-2 | C₅H₂ClFN₂O₂ | 176.53 | N/A | Fluorinated drug synthesis |
3-Bromo-2-chloro-6-methyl-5-nitropyridine | N/A | C₆H₄BrClN₂O₂ | 318.60 | N/A | Cross-coupling reactions |
Research Findings and Reactivity Trends
- Electrophilic Substitution : Methoxy groups deactivate the pyridine ring toward electrophilic substitution compared to methyl groups, directing incoming substituents to specific positions .
- Reduction : The nitro group in this compound is reduced more readily than in methoxy analogues due to reduced electron-withdrawing effects .
Biological Activity
6-Chloro-2-methyl-3-nitropyridine is a member of the nitropyridine class, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chlorine atom and a nitro group that significantly influence its chemical reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and applications in various fields.
The molecular formula for this compound is C_6H_6ClN_3O_2, with a molecular weight of approximately 173.58 g/mol. Its structure is depicted as follows:
Property | Value |
---|---|
Molecular Formula | C₆H₆ClN₃O₂ |
Molecular Weight | 173.58 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Target Enzymes and Pathways
This compound interacts with various enzymes and metabolic pathways. It has been shown to affect:
- Enzyme Activity : This compound can inhibit or activate specific enzymes, influencing metabolic pathways critical for cellular function. For instance, it has been reported to interact with cytochrome P450 enzymes, which play a vital role in drug metabolism.
- Cell Signaling : It modulates cell signaling pathways that are crucial for processes such as apoptosis and cell proliferation. Studies indicate that it can influence pathways involving protein kinases and transcription factors .
Cytotoxicity and Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's activity was evaluated using different assays, revealing significant inhibitory concentrations (IC50) against several cancer types:
Cell Line | IC50 (µM) |
---|---|
HepG2 (Liver Cancer) | 6.9 ± 0.7 |
MCF-7 (Breast Cancer) | 11.35 ± 0.5 |
A549 (Lung Cancer) | 6.6 ± 0.6 |
These findings suggest that the compound could serve as a lead in anticancer drug development due to its ability to induce apoptosis in cancer cells .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been studied for its neuropharmacological effects, particularly in relation to serotonin receptors. It has shown potential as an antagonist at certain serotonin receptor subtypes, which are implicated in mood disorders such as depression and anxiety .
Case Studies
- Antitumor Activity : A study involving the administration of this compound in animal models demonstrated a reduction in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against neurotoxic agents in vitro. The results indicated that it could mitigate cell death by modulating oxidative stress pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapid absorption when administered orally.
- Distribution : The compound shows significant distribution across tissues, with a preference for liver and brain tissues.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-2-methyl-3-nitropyridine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves nitration and chlorination of methyl-substituted pyridine precursors. For example, nitration of 2-chloro-6-methylpyridine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Purity optimization requires post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography with non-polar solvents . Key parameters include reaction temperature control (to avoid over-nitration) and stoichiometric monitoring of reagents.
Physical Properties Table
Property | Value/Description | Source CAS RN | Reference |
---|---|---|---|
Melting Point | 78–80°C (related isomer) | 22280-56-4 | |
Molecular Weight | 172.57 g/mol | 23056-40-8 | |
Hazard Classification | UN 2811 (toxic) | 23056-40-8 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FTIR and Raman Spectroscopy : Assign vibrational modes of nitro (-NO₂), chloro (-Cl), and methyl (-CH₃) groups. For example, asymmetric NO₂ stretching appears near 1520 cm⁻¹ in FTIR, while C-Cl vibrations are observed around 650–750 cm⁻¹ .
- NMR : ¹H NMR can resolve methyl group protons (δ ~2.5 ppm) and aromatic protons (δ ~8.0–9.0 ppm). ¹³C NMR confirms substitution patterns (e.g., nitration at C3 vs. C5).
- Computational Validation : DFT methods (B3LYP/6-311++G**) refine spectral assignments by simulating vibrational frequencies and electronic transitions .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : EN166-compliant safety goggles, nitrile gloves, and lab coats. Use fume hoods to prevent inhalation of dust/aerosols .
- Waste Management : Segregate halogenated nitroaromatic waste and dispose via licensed hazardous waste contractors to avoid environmental contamination .
- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in substitution reactions?
Methodological Answer: DFT calculations (B3LYP or B3PW91 with cc-pVTZ basis sets) model electrophilic substitution sites. For example:
- Nucleophilic Aromatic Substitution (SNAr) : Calculate partial charges and Fukui indices to identify electron-deficient positions (e.g., C4 or C5). Methyl groups exert steric effects, while nitro groups direct substitution to para positions .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent polarity’s impact on transition states.
Case Study : Chlorine displacement by methoxide is favored at C6 due to nitro-group activation at C3, as shown in related isomers .
Q. How can researchers resolve contradictions in regioselectivity data for nitration of methyl-substituted chloropyridines?
Methodological Answer: Contradictions often arise from competing steric and electronic effects. Strategies include:
- Isomer-Specific Analysis : Compare nitration outcomes of 2-chloro-4-methylpyridine vs. 2-chloro-6-methylpyridine using HPLC-MS to track product distribution .
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 0°C vs. 25°C) to isolate intermediates. Low-temperature conditions favor kinetic products (e.g., meta-nitration), while higher temperatures stabilize thermodynamic products (e.g., para-nitration) .
- Computational Validation : DFT-based transition state modeling clarifies energy barriers for competing pathways .
Q. What methodologies enable the design of multi-step syntheses using this compound as a key intermediate?
Methodological Answer:
- Functional Group Interconversion : Reduce nitro to amine (e.g., H₂/Pd-C) for coupling reactions (e.g., Buchwald-Hartwig amination) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C6 chlorine using aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .
- Downstream Applications : Use as a precursor for pharmaceuticals (e.g., kinase inhibitors) or agrochemicals (e.g., nitrapyrin analogs) .
Example Pathway :
Nitration → 2. Chlorine displacement → 3. Methyl group functionalization → Target molecule (e.g., 3-amino-6-chloro-2-picoline) .
Q. How do steric and electronic effects influence the stability of this compound in acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : Nitro groups stabilize the ring via resonance, but methyl groups increase steric hindrance, slowing hydrolysis. Monitor degradation via HPLC at pH < 2 .
- Basic Conditions : Chlorine at C6 is susceptible to hydroxide attack (SNAr). Use kinetic studies (UV-Vis monitoring at 270 nm) to quantify hydrolysis rates .
Q. What advanced analytical techniques are needed to detect trace impurities in this compound?
Methodological Answer:
Properties
IUPAC Name |
6-chloro-2-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSRMSJVYMITDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291446 | |
Record name | 6-Chloro-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-60-0 | |
Record name | 6-Chloro-2-methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22280-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 75592 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22280-60-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
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Record name | 6-Chloro-2-methyl-3-nitropyridine | |
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Retrosynthesis Analysis
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